molecular formula C20H21N5O2 B2721375 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2097923-02-7

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2721375
CAS No.: 2097923-02-7
M. Wt: 363.421
InChI Key: UCMWBPFBXZMSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-[(4,6-Dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a synthetic small molecule designed for biochemical research, featuring a quinoxaline core linked to a dimethylpyrimidine group via a piperidine-carbonyl scaffold. This structure is characteristic of compounds investigated for targeted protein inhibition, particularly in kinase signaling pathways. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles known for their broad and potent biological activities, extensively documented in scientific literature for their applications in medicinal chemistry and drug discovery . The core quinoxaline structure is a privileged scaffold in drug design, with demonstrated potential in developing antitumor and anticancer agents . Some quinoxaline-based compounds, such as specific pyrrolo[3,2-b]quinoxaline derivatives, have been rationally designed as type II kinase inhibitors, showing high efficacy in controlling tumor size in relevant in vivo models . Furthermore, the structural attributes of this compound suggest potential for antiviral research . Quinoxaline moieties are present in therapeutic agents and have been identified as promising candidates for inhibiting various viruses, including respiratory pathogens, through mechanisms such as binding to viral proteases . The molecule's hybrid structure, incorporating both quinoxaline and pyrimidine motifs, is typical of scaffolds engineered to interact with multiple biological targets, warranting further investigation into its specific mechanism of action and research applications. This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-10-14(2)24-20(23-13)27-16-4-3-9-25(12-16)19(26)15-5-6-17-18(11-15)22-8-7-21-17/h5-8,10-11,16H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMWBPFBXZMSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C17H21N5O3
  • Molecular Weight: 343.4 g/mol
  • CAS Number: 2097920-90-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, similar compounds have been shown to inhibit specific enzymes or alter receptor activities, which can result in antimicrobial or anticancer effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For example, compounds structurally related to This compound have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.98 mg/L against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibacterial properties .

Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines with IC50 values often lower than 100 µg/mL, suggesting a selective toxicity towards cancer cells while sparing normal cells . The mechanism may involve the induction of apoptosis and cell cycle arrest in tumor cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several quinoxaline derivatives, including our compound of interest. The results indicated that it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), outperforming several standard antibiotics in preventing biofilm formation .

CompoundMIC (mg/L)Activity
Quinoxaline Derivative A0.98Effective against MRSA
Quinoxaline Derivative B1.95Effective against VRE
Quinoxaline Derivative C>125Ineffective

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of quinoxaline derivatives showed that they induced apoptosis in various cancer cell lines. The study reported that the compound led to a significant decrease in cell viability with an IC50 value of approximately 70 µg/mL in human breast cancer cells .

Cell LineIC50 (µg/mL)Mechanism
MCF-7 (Breast Cancer)70Induction of apoptosis
HeLa (Cervical Cancer)85Cell cycle arrest

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity : Compounds structurally similar to 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline have demonstrated significant antiviral properties. For instance, derivatives have shown effectiveness against various viruses such as HSV-1 and cytomegalovirus by inhibiting their replication mechanisms .
  • Anticancer Potential : Research indicates that quinoxaline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The incorporation of the pyrimidine moiety may enhance the selectivity and efficacy of these compounds against cancer cells.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of quinoxaline derivatives. These compounds can modulate pathways related to inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Neurological Applications : The piperidine ring in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders.

Case Studies and Research Findings

Several case studies have documented the applications of compounds related to this compound:

  • Antiviral Studies : A study demonstrated that similar quinoxaline derivatives inhibited HSV replication at low concentrations (IC50 values ranging from 1.45 mM to 1.82 mM), showcasing their potential as antiviral agents .
  • Cancer Research : In vitro studies indicated that certain derivatives could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer therapeutics.
  • Inflammation Models : Experimental models showed that quinoxaline derivatives reduced inflammatory markers and cytokine levels, indicating their potential for treating inflammatory conditions.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Crystallographic Analysis: Tools like SHELXL and WinGX are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in quinoxaline derivatives . For example, the non-planar structure of was confirmed using these methods.
  • Synthetic Protocols : Ligand synthesis in involved unpurified solvents and chelation steps, which may apply to the target compound’s preparation.
  • Hirshfeld Surface Analysis : Applied in to quantify intermolecular interactions, this method could predict the target compound’s packing efficiency and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.